molecular formula C12H12ClN3OS B2801203 6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide CAS No. 1211807-70-3

6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Cat. No.: B2801203
CAS No.: 1211807-70-3
M. Wt: 281.76
InChI Key: XUEZSFKCOSITMT-UHFFFAOYSA-N
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Description

6-Chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms under acidic or basic conditions. The chloro and carboxamide groups are then introduced through subsequent reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation may produce corresponding carboxylic acids, while reduction can yield amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound are vast. It can be used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules. Its potential antiviral, antibacterial, and anticancer properties make it a subject of interest in medicinal chemistry.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be developed into drugs targeting specific diseases or conditions, leveraging its unique chemical structure.

Industry: Industrially, this compound can be utilized in the production of various chemicals, including dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in many industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

  • 6-Chloro-N-(4-methyl-5-ethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

  • 6-Chloro-N-(4-ethyl-5-ethyl-1,3-thiazol-2-yl)pyridine-3-carboxamide

Uniqueness: 6-Chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide stands out due to its specific arrangement of functional groups and the presence of both chloro and carboxamide groups. This unique structure may confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed insight into the compound this compound, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds

Properties

IUPAC Name

6-chloro-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-3-9-7(2)18-12(15-9)16-11(17)8-4-5-10(13)14-6-8/h4-6H,3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEZSFKCOSITMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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